4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound characterized by its bromine atom and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and amide formation steps are carried out using specific reagents and reaction conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
4-Methyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
4-Nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness: 4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, methyl, or nitro analogs. This difference can lead to variations in biological activity and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHINBDJLRUQPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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